5-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
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Overview
Description
5-(1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Carbamoyl Group: This step involves the reaction of the quinazolinone intermediate with 4-ethylphenyl isocyanate.
Attachment of the Pentanamide Side Chain: This is typically done through amide bond formation using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl and phenylethyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its quinazolinone core.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and receptors, which could explain its biological activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Carbamoyl Derivatives: Compounds such as N-(4-ethylphenyl)carbamate and N-phenylethylcarbamate.
Uniqueness
What sets 5-(1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)PENTANAMIDE apart is its unique combination of functional groups, which could confer distinct biological and chemical properties. The presence of both carbamoyl and pentanamide groups attached to a quinazolinone core is relatively rare, making it a compound of interest for further study.
Properties
Molecular Formula |
C31H34N4O4 |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C31H34N4O4/c1-2-23-15-17-25(18-16-23)33-29(37)22-35-27-13-7-6-12-26(27)30(38)34(31(35)39)21-9-8-14-28(36)32-20-19-24-10-4-3-5-11-24/h3-7,10-13,15-18H,2,8-9,14,19-22H2,1H3,(H,32,36)(H,33,37) |
InChI Key |
GMNGBPRRKPCCTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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